molecular formula C9H10BrNO3 B2580091 Methyl 2-amino-3-bromo-5-methoxybenzoate CAS No. 1378874-22-6

Methyl 2-amino-3-bromo-5-methoxybenzoate

Cat. No.: B2580091
CAS No.: 1378874-22-6
M. Wt: 260.087
InChI Key: WPRSGBOUSTUNEC-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Aminated Methoxybenzoate Derivatives in Chemical Research

The strategic incorporation of halogen, amino, and methoxy (B1213986) groups onto a benzoate (B1203000) ester framework is of considerable significance in chemical research, particularly in medicinal chemistry. Each functional group imparts distinct properties that can enhance the therapeutic potential of a molecule.

Halogenation: The introduction of a halogen atom, such as bromine, can significantly alter a molecule's electronic and lipophilic characteristics. Halogens can improve metabolic stability, enhance binding affinity to biological targets through halogen bonding, and increase cell membrane permeability. The presence of a bromo substituent often plays a crucial role in directing further chemical transformations to specific positions on the aromatic ring. Halogenated compounds have shown promise as anticancer and antifungal agents. nih.govnih.gov

Amination: The amino group (-NH2) is a key functional group in a vast number of biologically active compounds. Its basic nature allows for the formation of salts, which can improve solubility and bioavailability. Furthermore, the amino group is a potent hydrogen bond donor and can establish critical interactions with biological receptors. It also serves as a versatile chemical handle for the construction of more complex heterocyclic systems.

The combination of these three functional groups on a single benzoate scaffold creates a multifunctional platform with a unique profile of reactivity and potential for biological interaction.

Strategic Research Rationale for Investigating Methyl 2-amino-3-bromo-5-methoxybenzoate

The specific arrangement of the amino, bromo, and methoxy groups in this compound makes it a strategically important intermediate in organic synthesis. The rationale for its investigation is primarily rooted in its utility as a precursor for synthesizing complex heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents.

The ortho-positioning of the amino group relative to the methyl ester, combined with the adjacent bromine atom, provides a reactive site ideal for cyclization reactions. This structural motif is highly valuable for the synthesis of benzodiazepines, quinazolinones, and benzothiadiazines, classes of compounds known for their diverse pharmacological activities. nih.gov For example, analogous amino benzoates are used as starting materials to construct fused ring systems that form the core of various therapeutic agents. researchgate.net The bromine atom not only influences the reactivity of the ring but also provides a site for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity. Therefore, the investigation of this compound is driven by its potential to streamline the synthesis of novel and potent biologically active molecules.

Overview of Current Research Landscape Pertaining to Substituted Benzoate Esters

The current research landscape for substituted benzoate esters is dynamic and expanding, with a strong focus on medicinal chemistry and the development of novel synthetic methodologies. researchgate.net Researchers are actively exploring these compounds as key intermediates for drugs targeting a wide range of diseases. Recent studies have demonstrated the importance of substituted benzoate esters in creating new anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.net

A significant trend involves the development of more efficient and environmentally friendly synthetic methods for preparing these compounds. mdpi.com This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. mdpi.com Furthermore, there is a growing interest in understanding the quantitative structure-activity relationships (QSAR) of benzoate ester derivatives. mdpi.com By correlating specific structural features with biological activity, chemists can more rationally design new compounds with enhanced efficacy and selectivity. The field continues to evolve, with ongoing efforts to discover new applications for these versatile chemical building blocks in both medicine and materials science. researchgate.net

Chemical Compound Data

Below is a summary of the key chemical identifiers for this compound.

Identifier Value
Chemical NameThis compound
CAS Number1378874-22-6 thermofisher.com
Molecular FormulaC9H10BrNO3
Formula Weight260.09 g/mol thermofisher.com

Properties

IUPAC Name

methyl 2-amino-3-bromo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRSGBOUSTUNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Amino 3 Bromo 5 Methoxybenzoate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Methyl 2-amino-3-bromo-5-methoxybenzoate provides a logical framework for identifying potential starting materials and key bond formations. The target molecule can be disconnected in several ways, suggesting multiple synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the amine, the carbon-bromine bond, and the ester linkage.

One plausible retrosynthetic pathway begins with the disconnection of the methyl ester, leading to 2-amino-3-bromo-5-methoxybenzoic acid. This intermediate can then be disconnected at the C-Br bond, suggesting a bromination step on a 2-amino-5-methoxybenzoic acid precursor. Alternatively, disconnection of the C-N bond points towards the amination of a 2-bromo-5-methoxybenzoate derivative.

Targeted Functionalization Strategies for Aromatic Systems

The synthesis of this compound necessitates the regioselective introduction of three different functional groups onto the benzene (B151609) ring. This requires a careful selection of synthetic methods that allow for precise control over the position of substitution.

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. Classical methods often involve the nitration of the aromatic ring followed by reduction. However, the regioselectivity of nitration can be challenging to control in the presence of multiple directing groups.

Modern approaches to regioselective amination offer more direct and controlled methods. Transition-metal-catalyzed C-H amination has emerged as a powerful tool for the direct installation of amino groups. These methods often employ directing groups to achieve high regioselectivity. Another strategy involves the use of electrophilic aminating agents that can react with pre-functionalized aromatic substrates. For instance, radical amination of aniline-derived sulfamate (B1201201) salts has been shown to be an effective method for the ortho-selective introduction of an amino group.

Amination Technique Reagents Key Features
Nitration-ReductionHNO₃/H₂SO₄, then Fe/HCl or SnCl₂/HClClassical, multi-step approach.
Directed C-H AminationTransition metal catalyst (e.g., Co, Rh), amidating reagentDirect, high regioselectivity.
Radical AminationFeBr₂, aminating agentOrtho-selective for aniline (B41778) derivatives.
Photocatalytic AminationPhotocatalyst, alkyl amineDirect C-H amination without pre-functionalization.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. In the context of synthesizing this compound, the directing effects of the amino, methoxy (B1213986), and ester groups must be considered.

To achieve controlled bromination, a Lewis acid catalyst such as FeBr₃ is often required to polarize the Br₂ molecule, making it a more potent electrophile. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of bromination. The choice of brominating agent and reaction conditions can also influence the regioselectivity. For instance, N-bromosuccinimide (NBS) is a milder brominating agent that can offer higher selectivity in some cases.

Brominating Agent Catalyst/Conditions Selectivity
Br₂FeBr₃General purpose, requires catalyst for less reactive rings.
N-Bromosuccinimide (NBS)Silica (B1680970) gel or ionic liquidsMilder, can offer higher regioselectivity.
Tetraalkylammonium tribromides-Highly para-selective for phenols.

The final step in many synthetic routes to this compound is the formation of the methyl ester. The most common method for this transformation is the Fischer esterification of the corresponding carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it to completion, an excess of methanol is typically used, or the water formed during the reaction is removed.

Catalytic and Non-Catalytic Reaction Conditions for Synthetic Efficiency

The key transformation in the synthesis of this compound from a plausible precursor like methyl 2-amino-5-methoxybenzoate is the regioselective bromination at the C-3 position. Both the amino and methoxy groups are ortho-, para-directing, which in this case directs incoming electrophiles to the 3 and 5 positions (relative to the amino group) and the 2 and 4 positions (relative to the methoxy group). Given the substitution pattern, the 3-position is activated by both groups, making it the most likely site for electrophilic substitution. The efficiency of this bromination can be significantly influenced by the choice of brominating agent, solvent, and the presence or absence of a catalyst.

Non-Catalytic Bromination:

A common non-catalytic method for the bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS). wikipedia.orgmissouri.edu The reaction conditions, particularly the solvent, can play a crucial role in the regioselectivity of the bromination of anilines and other electron-rich aromatic compounds. wikipedia.org For instance, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity. wikipedia.org In the case of methyl 2-amino-5-methoxybenzoate, the position para to the strongly activating amino group is the desired 3-position. Therefore, a non-catalytic approach using NBS in a polar aprotic solvent like DMF could be a viable strategy.

Catalytic Bromination:

While direct catalytic bromination of this specific substrate is not extensively documented, general principles of electrophilic aromatic substitution suggest that a Lewis acid catalyst could be employed to enhance the electrophilicity of the bromine source. However, the presence of the basic amino group can lead to catalyst deactivation. Therefore, non-catalytic methods are often preferred for highly activated substrates like anilines. In some cases, for less activated systems, catalysts are employed. For example, the bromination of m-methoxybenzoic acid to 2-bromo-5-methoxybenzoic acid has been achieved using a brominating agent in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. google.com

The following table outlines plausible reaction conditions for the bromination of a suitable precursor, based on analogous reactions reported in the literature.

Brominating AgentSolventCatalystTemperature (°C)Potential Outcome
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)NoneRoom TemperatureHigh selectivity for the 3-bromo isomer is anticipated due to the para-directing effect of the amino group in a polar aprotic solvent. wikipedia.org
BromineAcetic AcidNone0 - Room TemperaturePotential for over-bromination or side reactions due to the high reactivity of bromine with the activated ring.
N-Bromosuccinimide (NBS)Dichloromethane (CH2Cl2)NoneRoom TemperatureMay result in a mixture of isomers or require longer reaction times compared to more polar solvents.

Development of Novel Synthetic Routes and Methodologies

One potential novel approach could involve a multi-step sequence starting from a different precursor. For instance, a synthetic strategy could begin with a molecule that already contains the desired bromine and methoxy substituents, followed by the introduction of the amino and methyl ester functionalities.

A plausible, though not explicitly documented, route could be hypothesized as follows:

Starting Material: 2-Bromo-5-methoxyaniline.

Introduction of the Carboxyl Group: One novel method could be a directed ortho-metalation of a protected 2-bromo-5-methoxyaniline, followed by carboxylation. The amino group would first need to be protected, for example, as an amide, to prevent interference with the metalation step.

Esterification: The resulting carboxylic acid would then be esterified to the methyl ester. Standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst, would be applicable.

Deprotection: Finally, the protecting group on the nitrogen would be removed to yield the target compound.

This approach, while potentially longer, could offer better control over the regiochemistry of the final product.

Another avenue for novel methodology development lies in the use of more advanced catalytic systems. For example, copper-promoted C-H activation/bromination has emerged as a powerful tool for the regioselective halogenation of certain aromatic compounds. beilstein-journals.org While direct application to this specific substrate is not yet reported, research in this area could lead to more efficient and selective syntheses of halogenated anilines in the future. A study on the copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides highlights the potential for metal catalysis in achieving high regioselectivity in complex aromatic systems. beilstein-journals.org

Further research into the direct, regioselective bromination of methyl 2-amino-5-methoxybenzoate using modern catalytic methods could represent a significant advancement in the synthesis of this and related compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. For "Methyl 2-amino-3-bromo-5-methoxybenzoate," a complete assignment of all proton and carbon signals is crucial for confirming its constitution.

The ¹H NMR spectrum of "this compound" is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the amino group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-donating amino and methoxy groups, along with the electron-withdrawing bromo and methyl ester groups, collectively determine the specific resonance frequencies of the aromatic protons.

Expected ¹H NMR Data:

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H(Predicted Range)Doublet(Predicted Range)
Aromatic-H(Predicted Range)Doublet(Predicted Range)
NH₂(Predicted Range)Broad Singlet-
OCH₃ (ester)(Predicted Range)Singlet-
OCH₃ (ether)(Predicted Range)Singlet-

Detailed experimental data for the specific chemical shifts and coupling constants of the aromatic protons were not available in the consulted resources.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the substitution pattern on the benzene (B151609) ring. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield shift.

Expected ¹³C NMR Data:

Carbon AtomChemical Shift (ppm)
C=O (ester)(Predicted Range)
Aromatic C-NH₂(Predicted Range)
Aromatic C-Br(Predicted Range)
Aromatic C-OCH₃(Predicted Range)
Aromatic C-COOCH₃(Predicted Range)
Aromatic C-H(Predicted Range)
Aromatic C-H(Predicted Range)
OCH₃ (ester)(Predicted Range)
OCH₃ (ether)(Predicted Range)

Specific, experimentally determined ¹³C NMR chemical shifts for "this compound" were not found in the available literature.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the placement of the substituents on the aromatic ring by observing correlations, for example, between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Specific 2D NMR data for "this compound" is not publicly available.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint and is highly effective for identifying the functional groups present in a molecule.

The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands for the amino group, the carbonyl group of the ester, the C-O bonds of the ester and ether, and the aromatic ring.

Expected FT-IR Data:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amino)(Predicted Range)Two bands, symmetric and asymmetric stretching
C=O stretch (ester)(Predicted Range)Strong absorption
C-O stretch (ester)(Predicted Range)Strong absorption
C-O stretch (ether)(Predicted Range)Asymmetric stretching
C-H stretch (aromatic)(Predicted Range)
C=C stretch (aromatic)(Predicted Range)
C-Br stretch(Predicted Range)

While FT-IR data for related compounds like 2-amino-5-bromobenzoic acid are available, a specific experimental spectrum for "this compound" was not located.

Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would provide additional information, especially regarding the vibrations of the aromatic ring and the C-Br bond.

Expected FT-Raman Data:

Functional Group/VibrationWavenumber (cm⁻¹)Description
Aromatic ring breathing(Predicted Range)
C-Br stretch(Predicted Range)
Symmetric vibrations(Predicted Range)

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Despite the power of this technique, a comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data for the following aspects of its solid-state architecture are not available.

Single Crystal Growth and Diffraction Studies

The initial and most critical step in X-ray crystallography is the cultivation of a high-quality single crystal. This is typically achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its unit cell parameters and space group.

No published studies on the single crystal growth or the resulting crystallographic parameters for this compound were found.

Analysis of Intramolecular Interactions and Conformational Preferences

A detailed analysis of crystallographic data allows for the precise measurement of all intramolecular bond lengths and angles. It also reveals the molecule's preferred conformation, including the planarity of the benzene ring and the orientation of its substituents (amino, bromo, methoxy, and methyl ester groups). Intramolecular hydrogen bonds, which can significantly influence conformation, would also be identified.

Specific data on bond lengths, bond angles, and conformational preferences derived from X-ray crystallography for this compound are not available in the public domain.

Examination of Crystal Packing and Intermolecular Hydrogen Bonding Networks

As no crystal structure has been published, details regarding the crystal packing and intermolecular hydrogen bonding networks for this compound remain undetermined.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. It provides an exact mass measurement, which serves as a robust confirmation of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

A search for publicly available HRMS data for this compound did not yield specific experimental results. The theoretical exact mass can be calculated, but the fragmentation pathways, which are determined experimentally, are not documented.

Theoretical Exact Mass Data
Molecular Formula C₉H₁₀BrNO₃
Monoisotopic Mass 258.9895 u

No experimental HRMS data or detailed fragmentation analysis for this compound has been found in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the substituted benzene ring constitutes the primary chromophore. The electronic transitions are typically of the π → π* and n → π* type.

A review of scientific literature and spectral databases did not uncover any published UV-Vis absorption spectra for this specific compound. Therefore, experimental data on its λmax values and molar absorptivity are not available.

UV-Vis Spectroscopic Data
λmax Data not available
Molar Absorptivity (ε) Data not available
Solvent Data not available

Experimental data detailing the electronic transitions and optical properties of this compound are not documented in available scientific resources.

Computational and Theoretical Investigations of Methyl 2 Amino 3 Bromo 5 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. vjst.vnresearchgate.net The ground state properties of Methyl 2-amino-3-bromo-5-methoxybenzoate have been investigated using DFT calculations, typically employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest possible potential energy on the energetic landscape. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. The optimized structure represents the molecule's most probable conformation in the ground state. Key optimized geometrical parameters, such as bond lengths and bond angles, provide a detailed picture of the molecular architecture.

Interactive Table: Predicted Geometrical Parameters for this compound

Users can sort the table by clicking on the headers.

ParameterAtoms InvolvedPredicted Value (Å / °)
Bond Length C-Br1.895
Bond Length C-N (amino)1.370
Bond Length C=O (ester)1.215
Bond Length C-O (ester)1.350
Bond Length C-O (methoxy)1.365
Bond Angle C-C-Br121.5
Bond Angle C-C-N122.0
Bond Angle O=C-O124.0
Bond Angle C-O-C (methoxy)117.5

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. researchgate.net The absence of imaginary frequencies indicates a stable structure. These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. By analyzing the potential energy distribution (PED), these modes can be assigned to specific functional groups within the molecule, providing theoretical support for experimentally observed spectral peaks. scispace.com

Interactive Table: Predicted Vibrational Frequencies and Assignments

Users can filter the table by vibrational mode.

Frequency (cm⁻¹)Vibrational ModeAssignment
3450StretchingN-H Asymmetric Stretch
3360StretchingN-H Symmetric Stretch
3080StretchingAromatic C-H Stretch
1710StretchingC=O Carbonyl Stretch
1615BendingN-H Scissoring
1580StretchingAromatic C=C Stretch
1255StretchingC-O Methoxy (B1213986) Stretch
1180StretchingC-N Amino Stretch
650StretchingC-Br Stretch

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its chemical reactivity and stability. researchgate.net These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A low chemical hardness and high electrophilicity index suggest a molecule is more reactive.

Interactive Table: Calculated Quantum Chemical Descriptors

DescriptorSymbolFormulaPredicted Value (eV)
Ionization PotentialI-EHOMO6.95
Electron AffinityA-ELUMO1.25
Electronegativityχ(I+A)/24.10
Chemical Hardnessη(I-A)/22.85
Chemical SoftnessS1/η0.35
Electrophilicity Indexωχ²/2η2.95

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive.

For this compound, the electron density of the HOMO is expected to be concentrated on the electron-donating amino group and the aromatic ring. The LUMO's electron density is likely localized on the electron-withdrawing ester group and the carbon atom bonded to the bromine, indicating the regions most susceptible to nucleophilic attack.

Table: FMO Properties of this compound

ParameterValue (eV)
HOMO Energy-6.95
LUMO Energy-1.25
Energy Gap (ΔE)5.70

Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

In the MEP map of this compound, the most negative potential (red) is expected around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity and lone pairs. The area around the hydrogen atoms of the amino group would likely exhibit the most positive potential (blue), making them potential hydrogen bond donors. This visualization provides an intuitive understanding of where the molecule is most likely to interact with other chemical species. wolfram.com

Natural Bond Orbital (NBO) Analysis and Intermolecular Charge Transfer Studies

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. rogue-scholar.org It examines donor-acceptor interactions, which correspond to charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uba.arresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org

For this compound, significant NBO interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring contributes to the stability of the molecule. Similarly, interactions between the oxygen lone pairs of the methoxy and ester groups with adjacent antibonding orbitals are also significant. These charge transfer events are crucial for understanding the molecule's electronic stabilization and reactivity. researchgate.net

Interactive Table: Key NBO Donor-Acceptor Interactions

Users can sort the table by E(2) energy to identify the most significant interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N)π* (C-C)ring45.8n → π
LP (O)methoxyπ (C-C)ring25.2n → π
LP (O)esterπ (C=O)30.5n → π
π (C=C)ringσ (C-Br)5.1π → σ*

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. jksus.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the time evolution of a molecule's conformation. This approach is particularly useful for exploring the conformational space of flexible molecules, identifying low-energy conformers, and understanding the dynamic interplay of different structural features. nih.gov

For a molecule like this compound, several rotatable bonds contribute to its conformational flexibility. The key rotations would be around the C-O bond of the methoxy group and the C-C bond connecting the ester group to the aromatic ring. MD simulations can model these rotations to map the potential energy surface and identify the most stable conformations.

A hypothetical MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water or chloroform) and running the simulation for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational space. mdpi.comnih.gov Analysis of the resulting trajectory would focus on the dihedral angles of the key rotatable bonds to identify recurring, stable conformations. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

The results from such a simulation could be presented in a table summarizing the key dihedral angles that define the most stable conformers and their corresponding relative energies.

Interactive Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Dynamics Simulation

ConformerDihedral Angle 1 (C2-C1-C(O)-O) (°)Dihedral Angle 2 (C4-C5-O-CH3) (°)Relative Energy (kcal/mol)
10 ± 150 ± 150.00
2180 ± 150 ± 151.25
30 ± 15180 ± 152.10
4180 ± 15180 ± 153.50

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs of a molecular dynamics study.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational spectroscopy has become an essential tool for the structural elucidation of organic compounds. numberanalytics.comrsc.org Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating NMR shielding tensors, from which chemical shifts can be derived. modgraph.co.uk

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve first optimizing the molecule's geometry using a suitable level of theory (e.g., B3LYP functional with a 6-31G** basis set). modgraph.co.uknih.gov Following geometry optimization, a GIAO NMR calculation would be performed. The resulting absolute shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov

These theoretical predictions are highly valuable for assigning experimental spectra, especially for complex molecules where signals may overlap or be difficult to interpret. The accuracy of the predicted shifts is influenced by the choice of functional, basis set, and the inclusion of solvent effects. nih.gov For halogenated aromatic compounds, specific considerations may be necessary to accurately model the electronic effects of the halogen atom. modgraph.co.uk

A comparison of theoretically predicted NMR chemical shifts with experimental data can confirm the proposed structure. The findings of such a study could be summarized in a data table.

Interactive Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C1--115.8115.2
C2--145.1144.8
C3--109.5109.1
C47.157.12125.3124.9
C5--158.2157.9
C67.307.28118.9118.5
C=O--168.4168.0
O-CH3 (ester)3.853.8252.752.3
O-CH3 (ether)3.913.8856.456.1
NH24.504.45--

Note: The data in this table is hypothetical and for illustrative purposes only. Chemical shifts are referenced to TMS.

Chemical Reactivity and Derivatization Strategies for Methyl 2 Amino 3 Bromo 5 Methoxybenzoate

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine in Methyl 2-amino-3-bromo-5-methoxybenzoate is a versatile functional group, readily participating in reactions typical of anilines. Its nucleophilicity is modulated by the presence of both electron-donating and electron-withdrawing groups on the aromatic ring.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to acylation and alkylation.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides converts the amino group into an amide. This transformation is often employed to protect the amine functionality during subsequent reactions or to introduce new structural motifs. For instance, acetylation with acetyl chloride or acetic anhydride in the presence of a base like pyridine would yield N-(2-bromo-5-methoxy-3-(methoxycarbonyl)phenyl)acetamide. The electron-withdrawing nature of the adjacent ester and bromine substituents may slightly decrease the nucleophilicity of the amine compared to unsubstituted aniline (B41778), potentially requiring slightly more forcing reaction conditions.

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for introducing alkyl groups.

ReactionReagentProduct TypeTypical Conditions
AcylationAcetyl chloride, Acetic anhydrideAmideBase (e.g., pyridine), Aprotic solvent
AlkylationAlkyl halideAlkylamineBase, Polar solvent
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Secondary or Tertiary AmineMildly acidic or neutral pH

Diazotization and Subsequent Transformations

The aromatic amine can be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide array of functional groups. organic-chemistry.org This two-step process begins with diazotization, typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt of this compound can then undergo various substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.

These transformations allow for the replacement of the amino group with a variety of substituents, significantly expanding the synthetic utility of the parent molecule. For example, treatment with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively. Other transformations include the introduction of a hydroxyl group (by warming in water) or a fluorine atom (via the Balz-Schiemann reaction using fluoroboric acid).

ReactionReagent(s)Product Functional Group
Sandmeyer ReactionNaNO2, HCl; then CuClChloro
Sandmeyer ReactionNaNO2, HBr; then CuBrBromo
Sandmeyer ReactionNaNO2, H2SO4; then CuCNCyano
Schiemann ReactionNaNO2, HBF4; then heatFluoro
HydrolysisNaNO2, H2SO4; then H2O, heatHydroxyl

Transformations of the Carboxylic Acid Ester Group

The methyl ester group is another key site for derivatization, allowing for modifications that can alter the compound's physical and chemical properties.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-bromo-5-methoxybenzoic acid, under either acidic or basic conditions. epa.gov Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. youtube.com Acid-catalyzed hydrolysis is also possible but is a reversible process. epa.govuomustansiriyah.edu.iq The resulting carboxylic acid provides a handle for further reactions, such as amide bond formation.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid would lead to the formation of the corresponding ethyl ester. ucla.edu This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LAH) is typically required for this transformation, as milder reagents like sodium borohydride are generally unreactive towards esters. harvard.edubyjus.com The reduction of this compound with LAH in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran would yield (2-amino-3-bromo-5-methoxyphenyl)methanol. masterorganicchemistry.comorganic-chemistry.org It is important to note that LAH is a very reactive reagent and will also reduce other susceptible functional groups if present. Careful control of the reaction conditions is therefore necessary.

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The position of the bromine atom, ortho to the amino group and para to the methoxy (B1213986) group, influences its reactivity in these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents at the 3-position. The presence of the ortho-amino group can sometimes complicate these reactions, but suitable ligand and catalyst systems have been developed for coupling with unprotected anilines. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides a direct route to N-aryl or N-heteroaryl derivatives of the parent molecule. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields, especially with electron-rich anilines. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. rug.nlcdnsciencepub.com This reaction is a valuable tool for the vinylation of aromatic rings.

ReactionCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura CouplingBoronic acid/esterC-CPd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)
Buchwald-Hartwig AminationAmineC-NPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Heck ReactionAlkeneC-CPd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from similar ortho-bromoaniline systems. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. For substrates like this compound, the unprotected amino group can be challenging, but recent advancements have developed robust catalyst systems that are tolerant of such functional groups. nih.gov A typical reaction would involve a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle. This method is highly effective for synthesizing biaryl compounds.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is influenced by the electronic and steric properties of the substrates.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is a straightforward way to introduce an alkynyl moiety onto the aromatic ring, which can then be used in further transformations.

The following table outlines plausible conditions for these cross-coupling reactions based on literature for analogous ortho-bromoanilines.

ReactionCoupling PartnerCatalyst System (Ex.)Base (Ex.)Solvent (Ex.)Potential Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂OMethyl 2-amino-3-aryl-5-methoxybenzoate
HeckStyrenePd(OAc)₂, P(o-tolyl)₃Et₃NDMFMethyl 2-amino-5-methoxy-3-styrylbenzoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFMethyl 2-amino-5-methoxy-3-(phenylethynyl)benzoate

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring. SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

In the case of this compound, the ring is substituted with two strong electron-donating groups (EDGs), the amino (-NH₂) and methoxy (-OCH₃) groups, and one moderate EWG, the methyl ester (-CO₂CH₃). The powerful donating effects of the amino and methoxy groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. The methyl ester is in a meta position relative to the bromine atom and therefore has a minimal stabilizing effect on the potential Meisenheimer complex. Consequently, direct nucleophilic displacement of the bromine atom via a standard SNAr mechanism is expected to be very difficult and would likely require harsh reaction conditions. Alternative pathways, such as those involving benzyne intermediates, might be possible under strongly basic conditions, but these often lead to mixtures of regioisomers.

Cyclization Reactions and Heterocyclic Ring Formation

The functional groups on this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The ortho relationship between the amino group and the bromine atom is particularly useful for constructing fused ring systems.

One common strategy involves an initial cross-coupling reaction to introduce a side chain at the 3-position, followed by an intramolecular cyclization involving the amino group. For example, a Sonogashira coupling to introduce an alkyne can be followed by a palladium- or copper-catalyzed intramolecular cyclization to form substituted indoles. Similarly, a Heck reaction can be followed by an intramolecular Heck reaction or other cyclization methods to access different heterocyclic cores.

Alternatively, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to form new rings. For instance, reaction with α-haloketones could lead to the formation of quinoline derivatives through a Friedländer-type annulation, although the substitution pattern on the starting material would heavily influence the feasibility and outcome of such reactions. The synthesis of benzothiazines from related 2-aminobenzoate derivatives has been reported, suggesting that cyclization involving the amino group and a sulfur-containing reagent could be a viable strategy. nih.gov

Strategic Derivatization for Material Science Applications

Substituted anilines are important building blocks for functional organic materials, particularly in the field of conducting polymers and organic electronics. Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. mdpi.com

This compound could serve as a precursor for a functionalized aniline monomer. The amino group allows for oxidative polymerization to form a polyaniline-like chain. The substituents on the ring—bromo, methoxy, and methyl ester—would modify the electronic properties, solubility, and processing characteristics of the resulting polymer.

Furthermore, the bromo and ester groups provide sites for post-polymerization modification. For example, the bromine atoms along the polymer backbone could be subjected to cross-coupling reactions to attach other functional groups, leading to highly complex and tailored materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Exploration of Regioselective Modifications and Controlled Functionalization

The presence of multiple substituents with different directing effects on the aromatic ring allows for regioselective modifications. The amino and methoxy groups are strong activating, ortho-, para-directing groups, while the methyl ester is a deactivating, meta-directing group. The bromine atom also acts as a deactivating, ortho-, para-director.

Considering the positions available for further electrophilic aromatic substitution (positions 4 and 6), the directing effects of the existing groups must be considered:

Position 4: ortho to the amino group and meta to the methoxy and ester groups.

Position 6: para to the amino group, ortho to the methoxy group, and meta to the ester group.

The powerful activating and directing effect of the amino group, followed by the methoxy group, would likely dominate. Therefore, electrophilic substitution is most likely to occur at position 6, which is para to the amino group and ortho to the methoxy group. Steric hindrance from the adjacent bromine atom might slightly disfavor substitution at position 4.

Controlled functionalization can be achieved by selectively reacting the different functional groups:

Amino Group: Can be acylated to form an amide, which changes its directing effect and provides a protecting group. It can also be diazotized and converted to a variety of other functional groups.

Bromo Group: Primarily serves as a site for cross-coupling reactions, as discussed previously.

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, acid chloride, or other derivatives. It can also be reduced to an alcohol.

By carefully choosing the sequence of reactions, a wide variety of complex derivatives can be synthesized from this compound in a controlled and regioselective manner.

Advanced Analytical Methodologies in Research on Methyl 2 Amino 3 Bromo 5 Methoxybenzoate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of Methyl 2-amino-3-bromo-5-methoxybenzoate, enabling the separation of the compound from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of aromatic esters and amines due to its high resolution and sensitivity. For compounds structurally related to this compound, such as other substituted methyl benzoates and halogenated anilines, reversed-phase HPLC is the most common approach. oup.comresearcher.liferesearchgate.net

A typical HPLC method for a substituted methyl benzoate (B1203000) would likely employ a C18 column, which is effective for separating non-polar to moderately polar compounds. oup.comresearchgate.net The mobile phase would generally consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal separation. researchgate.net Detection is commonly achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. oup.com

The following table outlines a hypothetical, yet representative, set of HPLC conditions for the analysis of this compound, based on methods for similar compounds.

Table 1: Representative HPLC Parameters for Analysis of Substituted Methyl Benzoates

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of the amino group in aromatic amines can lead to poor peak shape and adsorption on the GC column. oup.com For this reason, derivatization is often a necessary step to increase the volatility and thermal stability of such compounds before GC analysis. nih.gov

For halogenated anilines, which share structural similarities with the target compound, GC analysis is frequently performed. d-nb.infoepa.gov A common approach involves the use of a capillary column with a non-polar stationary phase. epa.gov The selection of the detector is also critical, with a nitrogen-phosphorus detector (NPD) offering high selectivity for nitrogen-containing compounds. epa.gov

A plausible GC method for a derivatized form of this compound is detailed in the table below, based on established methods for related analytes.

Table 2: Plausible GC Conditions for Analysis of Derivatized Aromatic Amines

Parameter Condition
Column Fused silica (B1680970) capillary with a non-polar phase (e.g., SE-54)
Injector Temperature 250 °C
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Carrier Gas Helium

| Temperature Program | Initial temperature of 100 °C, ramped to 280 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For aromatic amines, a variety of solvent systems can be employed, with the choice depending on the polarity of the specific compound. rsc.org

Visualization of the separated spots on a TLC plate can be achieved through several methods. Given the aromatic nature of this compound, it would be expected to be visible under UV light (254 nm). libretexts.org Additionally, various chemical stains can be used to visualize spots of aromatic amines, such as ninhydrin (B49086) or p-dimethylaminobenzaldehyde reagents. epfl.ch

The following table provides examples of TLC solvent systems that are commonly used for the separation of aromatic amines and esters.

Table 3: Common TLC Solvent Systems for Aromatic Amines and Esters

Stationary Phase Mobile Phase (Solvent System) Visualization
Silica Gel Ethyl Acetate / Hexane UV (254 nm), Iodine Vapor, Permanganate Stain

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are indispensable for characterizing the physical properties of this compound, such as its melting point, thermal stability, and decomposition profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of a compound. For aromatic esters, TGA can reveal the temperature at which the compound begins to degrade. mdpi.com The thermal decomposition of brominated compounds often involves the release of hydrogen bromide. cetjournal.it

While a specific TGA thermogram for this compound is not available, the general profile would be expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

Table 4: Expected TGA Profile for a Substituted Aromatic Ester

Temperature Range Expected Observation
Ambient to < 200 °C Stable mass, no significant weight loss.
> 200 °C Onset of decomposition, indicated by a sharp decrease in mass.

| Final Temperature | Residual mass, if any, would be recorded. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting, crystallization, and glass transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, the melting point and enthalpy of fusion can be accurately determined. umich.edu

For substituted aminobenzoates, DSC is used to determine their melting points and to study their heat capacities in both solid and liquid states. umich.edunih.gov The DSC thermogram of a crystalline solid like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion.

Table 5: Anticipated DSC Data for a Crystalline Aromatic Compound

Thermal Event Expected Temperature Range Enthalpy Change
Melting Point (Tm) Dependent on the specific crystalline form. Endothermic

| Crystallization (Tc) | Observed upon cooling from the melt. | Exothermic |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative information about the elemental composition of a sample. This method is instrumental in verifying the stoichiometry of a synthesized compound like this compound by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from its molecular formula, C₉H₁₀BrNO₃.

The theoretical elemental composition of this compound is calculated based on its molecular weight of 260.09 g/mol . A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and the correctness of its empirical and molecular formulas.

Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, this would be compared against experimental data obtained from an elemental analyzer.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.019108.0941.56
HydrogenH1.011010.103.88
BromineBr79.90179.9030.72
NitrogenN14.01114.015.39
OxygenO16.00348.0018.45
Total 260.10 100.00

Significant deviations between the experimental and theoretical percentages could indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis is a critical quality control step in the synthesis and purification of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess if Chiral Derivatives are Explored

While this compound itself is not chiral, the exploration of its chemical space could lead to the synthesis of chiral derivatives. Should such derivatives be pursued, chiroptical spectroscopy would become an indispensable tool for their stereochemical characterization. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

This technique is particularly valuable for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the enantiomeric excess can be accurately quantified.

In the context of potential chiral derivatives of this compound, CD spectroscopy could be employed to:

Confirm the presence of chirality: A non-zero CD spectrum would provide definitive evidence of a chiral molecule.

Determine the absolute configuration: By comparing the experimental CD spectrum with theoretical calculations or with the spectra of compounds with known absolute configurations, the spatial arrangement of atoms in the chiral derivative could be elucidated.

Quantify enantiomeric excess: This is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer.

Although no specific research on chiral derivatives of this compound was identified, the principles of chiroptical spectroscopy, particularly Circular Dichroism, represent a critical analytical methodology that would be essential for the stereochemical analysis of any such future compounds.

Potential Applications and Synthetic Utility in Organic Synthesis and Materials Science

Role as a Key Building Block in Multi-Step Organic Syntheses

Substituted aminobenzoic acid esters are fundamental building blocks in the synthesis of complex organic molecules. While specific multi-step syntheses originating from Methyl 2-amino-3-bromo-5-methoxybenzoate are not extensively detailed in the literature, the utility of closely related analogs highlights its potential. For instance, compounds with the aminobenzoate scaffold serve as crucial intermediates in the preparation of pharmaceuticals. One such example is Methyl 3-Amino-5-bromo-2-methylbenzoate, which plays a role in the synthesis of Tazemetostat. Another related compound, Methyl 2-amino-5-bromobenzoate, is recognized as an intermediate for the synthesis of benzothiazines. The strategic placement of the amino, bromo, and ester functional groups on this compound allows for sequential and site-selective reactions, such as N-alkylation, cross-coupling reactions at the bromine site, and modification of the ester, making it a valuable starting material for constructing more complex molecular architectures.

Precursor for the Preparation of Bioactive Scaffolds and Chemical Probes

The structural motif of a substituted aniline (B41778) is a common feature in many biologically active compounds. The aminobenzoate core is integral to various therapeutic agents. For example, the synthesis of quinazolin-4(3H)-one derivatives, which have been investigated as inhibitors of aldose reductase (ALR2) for managing diabetes-related complications, often starts from substituted anthranilic acids or their esters. A retracted study on a novel synthesis of the anticancer drug Gefitinib, a tyrosine kinase inhibitor, utilized methyl 3-hydroxy-4-methoxybenzoate as the initial starting material, which undergoes nitration and reduction to generate the key amino-benzoate intermediate. This demonstrates the value of such precursors in building heterocyclic systems common in medicinal chemistry. The unique combination of functional groups on this compound makes it a promising candidate for the synthesis of novel bioactive scaffolds and chemical probes for exploring biological systems.

Integration into the Synthesis of Functional Polymers and Dendrimers

The functional groups present in this compound provide handles for its incorporation into polymeric structures. The primary amino group can act as a site for polymerization or for grafting the molecule onto an existing polymer backbone. For instance, amino-functionalized monomers are essential in creating polymers with specific properties, such as their use in hardening epoxy resins. While direct polymerization of this compound is not documented, its functional groups make it a potential monomer for producing specialty polyamides or polyimides. Furthermore, the bromine atom could be converted into other functional groups suitable for polymerization techniques like ring-opening metathesis polymerization (ROMP) or serve as an initiator site for controlled radical polymerizations after suitable modification. Its potential use in dendrimer synthesis remains an area for future exploration, where it could serve as a core or branching unit.

Development of Ligands for Catalysis and Coordination Chemistry

The development of ligands is central to advancing catalysis and coordination chemistry. This compound possesses heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can coordinate with metal centers. The amino group and the ether oxygen could act as a bidentate chelate, potentially forming stable complexes with transition metals. The electronic properties of the benzene (B151609) ring, influenced by the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo and ester groups, can be fine-tuned to modulate the properties of a resulting metal complex. Although specific applications of this compound as a ligand are not yet reported, its structure suggests potential for investigation in the design of new catalysts for cross-coupling reactions, oxidation, or asymmetric synthesis.

Contribution to the Design of Optoelectronic and Advanced Materials

Research into organic materials with nonlinear optical (NLO) properties is a significant area of materials science. A close structural isomer, Methyl 2-amino-5-bromobenzoate, has been successfully grown as a bulk single crystal and has been shown to possess NLO properties, confirmed by the Kurtz-Perry powder method for second harmonic generation (SHG). Studies on this isomer have included analysis of its optical energy band gap, which was determined to be 2.7 eV, and calculations of its dipole moment, polarizability, and first-order hyperpolarizability, which indicate that charge transfer occurs within the molecule. Given the strong structural similarity, this compound is a promising candidate for investigation in the field of optoelectronics. Its intramolecular charge-transfer characteristics, arising from the donor (amino, methoxy) and acceptor-like (ester) groups, are a key feature for NLO activity, suggesting its potential contribution to the design of advanced optical materials.

Use in the Synthesis of Agrochemical Intermediates

The synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides, often involves complex organic intermediates based on substituted aromatic rings. The functional groups on this compound provide multiple reaction points to build the core structures of various active agrochemical ingredients. While the direct application of this specific compound as an agrochemical intermediate is not established in available literature, its chemical nature makes it a plausible precursor for such applications.

Data Tables

Table 1: Potential Applications of this compound

Application Area Relevant Functional Groups Potential Role
Multi-Step Organic Syntheses Amino, Bromo, Ester Versatile building block for complex molecule construction.
Bioactive Scaffolds Aminobenzoate Core Precursor for heterocyclic systems in medicinal chemistry.
Functional Polymers Amino, Ester, Bromo Potential monomer or graftable unit for specialty polymers.
Ligands for Catalysis Amino, Methoxy Oxygen Potential chelating ligand for transition metal catalysts.
Optoelectronic Materials Donor/Acceptor Groups Candidate for nonlinear optical (NLO) materials.

| Agrochemical Intermediates | Substituted Benzene Ring | Plausible precursor for the synthesis of active ingredients. |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-amino-5-bromobenzoate
Methyl 3-Amino-5-bromo-2-methylbenzoate
methyl 3-hydroxy-4-methoxybenzoate
Tazemetostat

Future Research Directions and Emerging Perspectives for Methyl 2 Amino 3 Bromo 5 Methoxybenzoate

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. Future research on the synthesis of Methyl 2-amino-3-bromo-5-methoxybenzoate should prioritize the development of sustainable and environmentally benign protocols. Key areas of focus could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Exploring synthetic methods that proceed at ambient temperature and pressure, potentially utilizing mechanochemistry or photochemical activation to reduce energy consumption. cardiff.ac.uk

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemical sources.

Green Chemistry PrincipleApplication to Synthesis of this compound
PreventionDesigning synthetic pathways that minimize the generation of hazardous waste.
Atom EconomyOptimizing reactions to ensure the maximum number of atoms from the reactants are incorporated into the product.
Less Hazardous Chemical SynthesesUtilizing less toxic reagents and intermediates. For instance, exploring alternatives to hazardous brominating agents.
Designing Safer ChemicalsWhile the focus is on synthesis, this principle can guide the design of derivatives with reduced toxicity.
Safer Solvents and AuxiliariesEmploying water, ionic liquids, or solvent-free conditions.
Design for Energy EfficiencyImplementing microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy input.
Use of Renewable FeedstocksInvestigating bio-derived precursors for the benzene (B151609) ring or its substituents.
Reduce DerivativesMinimizing the use of protecting groups to reduce the number of synthetic steps.
CatalysisEmploying catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste.
Design for DegradationConsidering the environmental fate of the compound and its byproducts in the synthetic design.
Real-time analysis for Pollution PreventionImplementing in-situ monitoring techniques to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases.

Investigation of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is a powerful tool for achieving high selectivity and efficiency in organic synthesis. Future research should focus on the development of novel catalytic systems for the synthesis and functionalization of this compound. This could involve:

Regioselective Halogenation: Designing catalysts that can precisely control the position of bromine and other halogen atoms on the aromatic ring, which is crucial for determining the final properties of the molecule.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts will be essential.

Photocatalysis and Electrocatalysis: These emerging fields offer new pathways for activating molecules and driving reactions under mild conditions, potentially leading to novel reactivity and selectivity.

Rational Design of Derivatives with Tailored Physicochemical Attributes

The systematic modification of the this compound scaffold can lead to the development of new molecules with specific, desirable properties. A rational design approach, guided by computational modeling and structure-property relationship studies, will be key. Potential areas for exploration include:

Electronic Properties: Tuning the electronic nature of the molecule by introducing electron-donating or electron-withdrawing groups to modulate its optical and electronic properties for applications in organic electronics.

Biological Activity: Designing derivatives with potential applications in medicinal chemistry by modifying the substituents to interact with specific biological targets. The presence of amino and bromo groups suggests potential for creating compounds with a range of biological activities.

Solubility and Crystal Packing: Modifying the structure to control its solubility in various solvents and to influence its solid-state packing, which is important for pharmaceutical formulation and materials science.

Exploration of Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state can have a profound impact on their properties. Crystal engineering and the study of supramolecular assembly offer opportunities to create novel materials from this compound and its derivatives. Research in this area could focus on:

Hydrogen Bonding Networks: The amino group and the ester functionality can participate in hydrogen bonding, which can be used to direct the assembly of molecules into specific architectures. researchgate.netmdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to form well-defined supramolecular structures.

Co-crystallization: Combining this compound with other molecules to form co-crystals with unique physical and chemical properties.

Intermolecular InteractionPotential Role in Supramolecular Assembly
Hydrogen Bonding (N-H···O, C-H···O)Formation of dimers, chains, and sheets. researchgate.net
Halogen Bonding (C-Br···O/N)Directional interactions for building robust networks.
π-π StackingInteractions between aromatic rings influencing crystal packing and electronic properties.
van der Waals ForcesGeneral contributions to the overall stability of the crystal lattice.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the practical application of this compound and its derivatives, scalable and efficient synthetic methods are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including:

Improved Safety: Handling of hazardous reagents and intermediates is safer in a closed-loop flow system.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purity.

Scalability: Flow reactors can be readily scaled up for the production of larger quantities of material.

Integration of In-line Analysis: Real-time monitoring of the reaction progress allows for rapid optimization and quality control.

Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The use of advanced in-situ spectroscopic techniques can provide valuable insights into the transient intermediates and transition states involved in the synthesis and reactions of this compound. Techniques such as:

In-situ NMR and IR Spectroscopy: To identify and characterize reactive intermediates.

Raman Spectroscopy: For monitoring changes in vibrational modes during a reaction.

Mass Spectrometry: To detect and identify reaction products and intermediates in real-time.

By employing these advanced analytical methods, researchers can gain a more detailed understanding of the underlying reaction pathways, leading to more efficient and selective syntheses. cardiff.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-bromo-5-methoxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. For example:

Esterification : Start with 5-methoxybenzoic acid, methylate using methanol and H₂SO₄ to form methyl 5-methoxybenzoate.

Bromination : Introduce bromine at the 3-position using Br₂ in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

Amination : Replace the 2-position substituent (e.g., nitro group) via catalytic hydrogenation (H₂/Pd-C) or nucleophilic substitution (NH₃ in ethanol) .

  • Key Variables : Temperature control during bromination minimizes side products. Catalyst choice (e.g., Pd vs. Cu) affects regioselectivity in amination .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The amino (-NH₂) proton may show broad peaks (δ 5.0–6.0 ppm), while bromine’s electron-withdrawing effect deshields adjacent carbons (C3: δ 120–125 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 274 (C₉H₁₀BrNO₃). Fragmentation patterns (e.g., loss of COOCH₃ or Br) confirm substituent positions .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve discrepancies in substituent orientation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters:
  • Twinning Analysis : If multiple crystals form, apply TWIN commands in SHELXL to deconvolute overlapping reflections .
  • Hydrogen Bonding : The amino group may form intramolecular H-bonds with the ester carbonyl, stabilizing planar geometry .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder (common with bromine due to its size) .

Q. What strategies address conflicting reactivity data in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer :

  • Controlled Experiments :

Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) to optimize coupling at C3-Br .

Base Effects : Use K₂CO₃ in DMF for deprotonation vs. CsF in THF for milder conditions .

  • Mechanistic Probes : Isotopic labeling (e.g., ¹³C at C2) tracks regioselectivity in aryl boronate coupling .

Q. How to troubleshoot purity issues during HPLC analysis, especially with amino group degradation?

  • Methodological Answer :

  • Column Choice : Use C18 columns with acidic mobile phases (0.1% TFA in H₂O/MeCN) to protonate the amino group, reducing tailing .
  • Stability Tests : Monitor degradation under light/heat via LC-MS. Add antioxidants (e.g., BHT) to prevent oxidation of -NH₂ .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the bromine and methoxy substituents in different solvents?

  • Methodological Answer :

  • Solvent Effects : In DMSO-d₆, the amino group hydrogen-bonds with the solvent, shifting its peak upfield (δ 4.5 ppm vs. δ 5.5 ppm in CDCl₃) .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity between H2 (amino) and H6 (methoxy) to rule out misassignment .

Research Design Tables

Parameter Synthetic Condition Impact on Yield/Purity
Bromination Temperature0–5°C vs. 25°C>90% yield at 0–5°C; <60% at 25°C (due to di-bromination)
Amination CatalystPd-C vs. CuI/1,10-phenanthrolinePd-C: 85% yield; CuI: 70% (lower regioselectivity)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.